molecular formula C21H20N4O3 B2609006 1-phenyl-5-(1H-pyrrol-1-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole CAS No. 2415453-20-0

1-phenyl-5-(1H-pyrrol-1-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole

Cat. No.: B2609006
CAS No.: 2415453-20-0
M. Wt: 376.416
InChI Key: FMRSMMFYVATPTH-UHFFFAOYSA-N
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Description

1-Phenyl-5-(1H-pyrrol-1-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a phenyl group, a pyrrole ring, and a trimethoxyphenyl group, making it a unique and versatile molecule in various fields of scientific research.

Preparation Methods

The synthesis of 1-phenyl-5-(1H-pyrrol-1-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

    Introduction of the Phenyl and Pyrrole Groups: These groups can be introduced through various substitution reactions, often involving palladium-catalyzed cross-coupling reactions.

    Addition of the Trimethoxyphenyl Group: This step may involve electrophilic aromatic substitution or other suitable methods to attach the trimethoxyphenyl group to the triazole ring.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing continuous flow chemistry and automated synthesis techniques.

Chemical Reactions Analysis

1-Phenyl-5-(1H-pyrrol-1-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1-Phenyl-5-(1H-pyrrol-1-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-phenyl-5-(1H-pyrrol-1-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-Phenyl-5-(1H-pyrrol-1-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole can be compared with other triazole derivatives, such as:

    1-Phenyl-1H-1,2,3-triazole: Lacks the pyrrole and trimethoxyphenyl groups, making it less complex and potentially less versatile.

    1-(4-Methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole: Contains a methoxyphenyl group instead of a trimethoxyphenyl group, which may affect its chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-phenyl-5-pyrrol-1-yl-4-(3,4,5-trimethoxyphenyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-26-17-13-15(14-18(27-2)20(17)28-3)19-21(24-11-7-8-12-24)25(23-22-19)16-9-5-4-6-10-16/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRSMMFYVATPTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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